molecular formula C14H11F2NO B2884889 N,2-bis(4-fluorophenyl)acetamide CAS No. 328278-71-3

N,2-bis(4-fluorophenyl)acetamide

Cat. No. B2884889
CAS RN: 328278-71-3
M. Wt: 247.245
InChI Key: RNGGBGHMQHFNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “N,2-bis(4-fluorophenyl)acetamide” is C14H11F2NO . It is a synthetic molecule of the benzhydryl class, which are comprised of two benzene rings attached to a single carbon molecule . It contains a fluorine group bound to each benzene ring .

Scientific Research Applications

Pharmacological Research

N,2-bis(4-fluorophenyl)acetamide has been explored for its diverse pharmacological activities. It’s a compound of interest in the development of new therapeutic agents due to its structural similarity to various bioactive molecules .

Clinical Trials

While specific clinical trials for N,2-bis(4-fluorophenyl)acetamide were not found, related compounds have been investigated for their potential as therapeutic agents, particularly in the treatment of sleep disorders and as weak dopamine reuptake inhibitors .

Industrial Uses

In the industrial sector, derivatives of N,2-bis(4-fluorophenyl)acetamide, such as modafinil analogs, have been synthesized for use as eugeroics—substances that promote wakefulness and alertness .

Biochemical Research

Biochemical research involving N,2-bis(4-fluorophenyl)acetamide focuses on its interaction with various biological systems. It serves as a reference standard in pharmaceutical testing to ensure the accuracy of analytical methods .

Therapeutic Uses

N,2-bis(4-fluorophenyl)acetamide and its analogs have been studied for their therapeutic uses, particularly in promoting wakefulness and potentially in treating various sleep disorders .

Drug Development

This compound is a valuable scaffold in drug development due to its structural features, which allow for the creation of a wide range of derivatives with varied biological activities. It’s particularly significant in the synthesis of compounds with potential antiviral, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

N,2-bis(4-fluorophenyl)acetamide, also known as CRL-40,940 or flmodafinil, is a eugeroic and a weak dopamine reuptake inhibitor . This suggests that its primary targets are the dopamine transporters in the brain.

Mode of Action

As a weak dopamine reuptake inhibitor, N,2-bis(4-fluorophenyl)acetamide likely interacts with its targets by binding to the dopamine transporters, thereby inhibiting the reuptake of dopamine . This results in an increase in extracellular concentrations of dopamine, enhancing dopaminergic neurotransmission.

Biochemical Pathways

Given its similarity to modafinil and its role as a dopamine reuptake inhibitor, it is likely that it affects the dopaminergic pathways in the brain . The downstream effects of this could include increased wakefulness and alertness, improved cognitive function, and potential mood enhancement.

Pharmacokinetics

Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects . This suggests that it may have favorable pharmacokinetic properties, such as good absorption, distribution, metabolism, and excretion, leading to high bioavailability.

Result of Action

The molecular and cellular effects of N,2-bis(4-fluorophenyl)acetamide’s action are likely to be related to its role as a dopamine reuptake inhibitor. By increasing the extracellular concentrations of dopamine, it could enhance dopaminergic neurotransmission, leading to effects such as increased wakefulness and alertness, improved cognitive function, and potential mood enhancement .

properties

IUPAC Name

N,2-bis(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c15-11-3-1-10(2-4-11)9-14(18)17-13-7-5-12(16)6-8-13/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGGBGHMQHFNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-bis(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.